molecular formula C6H13NOS B1296861 2-Thiomorpholinoethanol CAS No. 6007-64-3

2-Thiomorpholinoethanol

Cat. No. B1296861
CAS RN: 6007-64-3
M. Wt: 147.24 g/mol
InChI Key: QJYGLIBXIXQRHZ-UHFFFAOYSA-N
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Description

2-Thiomorpholinoethanol is a morpholine derivative . It is a versatile chemical compound used in scientific research. Its unique properties make it ideal for various applications, including catalysis, drug synthesis, and polymer chemistry.


Molecular Structure Analysis

The molecular formula of 2-Thiomorpholinoethanol is C6H13NOS . It has an average mass of 147.238 Da and a monoisotopic mass of 147.071777 Da .


Physical And Chemical Properties Analysis

2-Thiomorpholinoethanol is a solid or semi-solid or lump or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Antimicrobial Activity

2-Thiomorpholinoethanol and its derivatives have been explored for antimicrobial properties. Kardile and Kalyane (2010) synthesized thiomorpholine derivatives and tested them for antimicrobial activity. The compounds exhibited potential as bioactive molecules with antimicrobial properties (D. Kardile & N. Kalyane, 2010).

Medicinal Chemistry Building Blocks

Walker and Rogier (2013) highlighted the importance of thiomorpholine and thiomorpholine 1,1-dioxide as building blocks in medicinal chemistry. These compounds have been used to create novel bicyclic thiomorpholine structures, demonstrating their versatility and importance in drug development (Daniel P. Walker & D. J. Rogier, 2013).

Spectroscopic Characterization and Antimicrobial Evaluation

Martins et al. (2019) synthesized and characterized new antimony(III) and bismuth(III) complexes derived from 1,3,5-triazine and thiomorpholine. They conducted spectroscopic studies and antimicrobial evaluations of these complexes, offering insights into their potential applications in chemistry and biology (E. Martins et al., 2019).

Safety And Hazards

The safety information available indicates that 2-Thiomorpholinoethanol may be harmful if swallowed . Precautionary measures include washing hands before and after use and avoiding eating, drinking, or smoking when using this compound .

properties

IUPAC Name

2-thiomorpholin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYGLIBXIXQRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341779
Record name 2-(Thiomorpholin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiomorpholinoethanol

CAS RN

6007-64-3
Record name 2-(Thiomorpholin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiomorpholin-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Ginghina, AE Bratu, G Toader, AE Moldovan… - Toxics, 2021 - mdpi.com
… The last main degradation product of HD identified in this study was 2-thiomorpholinoethanol (CAS 6007-64-3, NS). This chemical compound was identified as TMS-derivative, in the …
Number of citations: 5 www.mdpi.com

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